molecular formula C21H20NP B1444478 (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine CAS No. 1091606-70-0

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine

Cat. No. B1444478
M. Wt: 317.4 g/mol
InChI Key: IALYUOSURKZWLR-NHCUHLMSSA-N
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Description

Synthesis Analysis

The synthesis of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine involves the preparation of the chiral phosphine ligand. While specific synthetic routes may vary, the general approach includes the introduction of the phosphine group onto the indene scaffold. Researchers have developed several methods to achieve this, ensuring high yield and enantioselectivity .


Molecular Structure Analysis

The molecular formula of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is C21H20NP , with a molecular weight of 317.36 g/mol . The compound’s structure consists of an indene core functionalized with a diphenylphosphino group. The chiral nature of the ligand arises from the arrangement of the phosphorus and nitrogen atoms .


Chemical Reactions Analysis

  • Carbon-Carbon Bond Formation : It promotes the formation of chiral carbon-carbon bonds .

Physical And Chemical Properties Analysis

  • Storage : It should be kept in a dark place, under an inert atmosphere, and at low temperatures .

Scientific Research Applications

1. Catalysis and Ligand Chemistry

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine and its derivatives play a significant role in catalysis and ligand chemistry. For instance, its use in the synthesis of bisplanar chiral bis(phosphino-η5-indenyl)iron(II) complexes highlights its application in creating complex molecular structures. These complexes exhibit unique rac/meso isomerization behaviors and are potential candidates for asymmetric catalysis, a crucial area in synthetic chemistry (Curnow, Fern, Hamilton & Jenkins, 2004). Additionally, its involvement in the synthesis of diverse polymerizable molecules through catalytic [2 + 2 + 2] cycloaddition reactions of functionalized alkynes indicates its versatility in polymer chemistry (Watanabe, Sugiyama, Nomura, Azumatei, Goswami, Saino & Okamoto, 2010).

2. Organometallic Chemistry and Material Synthesis

This compound and its related derivatives are key in organometallic chemistry and material synthesis. The preparation of metal complexes with this ligand, as demonstrated in the formation of diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes, underlines its importance in creating functional materials with potential applications in catalysis and material science (Dyer, Fawcett & Hanton, 2005). The synthesis and characterization of carbonyl group-6-metal derivatives with ligand N,N-Bis(diphenylphosphino)naphthalen-1-amine also exemplify its role in the development of novel organometallic compounds (Al-Masri, Mohamed, Moussa & Alkordi, 2013).

3. Asymmetric Synthesis and Chiral Molecules

The compound has been used in the field of asymmetric synthesis, aiming to create molecules with specific chirality. For example, its role in the efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, underscores its significance in the pharmaceutical industry (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie & Zhou, 2007).

Future Directions

Research on (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine continues to explore its applications in asymmetric synthesis, ligand design, and catalysis. Further investigations may focus on optimizing reaction conditions, expanding substrate scope, and developing novel ligand-metal combinations .

properties

IUPAC Name

(1R,2R)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NP/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20-21H,15,22H2/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALYUOSURKZWLR-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732064
Record name (1R,2R)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine

CAS RN

1091606-70-0
Record name (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1091606-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
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(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Reactant of Route 3
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Reactant of Route 4
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Reactant of Route 5
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Reactant of Route 6
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine

Citations

For This Compound
2
Citations
D Amoroso, K Abdur-Rashid, X Chen, R Guo, W Jia… - www. strem …, 2011 - strem.com
A simple and effective strategy for expanding ligand libraries which is often employed is the elaboration of known ligand designs based on denticity. That is, increasing the number of …
Number of citations: 4 www.strem.com
AAA Sulaiman - 2016 - search.proquest.com
Recent advancement in the field of drug formulation and discovery of gold (I) compounds is leading to the innovation of new and unusual gold (I) molecules with linear structure and …
Number of citations: 0 search.proquest.com

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